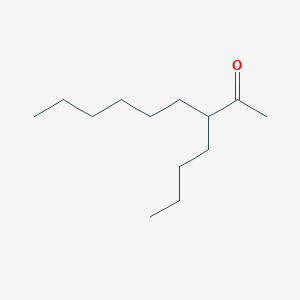
3-Butylnonan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butylnonan-2-one is an organic compound characterized by a nine-carbon backbone with a ketone functional group positioned at the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Butylnonan-2-one can be synthesized through various methods. One common method involves the oxidation of nonanal, facilitated by an oxidizing agent such as potassium permanganate . Another method includes the condensation of acetone with butyraldehyde, which is a typical industrial approach .
Industrial Production Methods
In industrial settings, this compound is often produced through the oxidation of 2-nonanol or the condensation of acetone with butyraldehyde. These methods are preferred due to their efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
3-Butylnonan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation, where halogens replace hydrogen atoms in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated ketones.
Aplicaciones Científicas De Investigación
3-Butylnonan-2-one has several applications in scientific research, including:
Chemistry: Used as a reactant in various organic synthesis reactions.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant scent.
Mecanismo De Acción
The mechanism of action of 3-Butylnonan-2-one involves its interaction with various molecular targets and pathways. In biochemical studies, it has been shown to interact with enzymes and receptors, influencing their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Nonanone: Similar in structure but with the ketone functional group at the second carbon atom.
3-Butyn-2-one: Another ketone with a different carbon backbone and functional group positioning.
Uniqueness
3-Butylnonan-2-one is unique due to its specific carbon backbone and functional group positioning, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific industrial and research applications.
Propiedades
Número CAS |
58766-10-2 |
|---|---|
Fórmula molecular |
C13H26O |
Peso molecular |
198.34 g/mol |
Nombre IUPAC |
3-butylnonan-2-one |
InChI |
InChI=1S/C13H26O/c1-4-6-8-9-11-13(12(3)14)10-7-5-2/h13H,4-11H2,1-3H3 |
Clave InChI |
LRELAAXJZFNFAX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCCC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Phenylbicyclo[3.2.0]hept-6-ene](/img/structure/B14610977.png)

![7-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14610982.png)


![{2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14610997.png)
![2-Methyl-3-[3-methyl-5-(4-methylphenoxy)pent-3-EN-1-YL]-2-pentyloxirane](/img/structure/B14611000.png)


![3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine](/img/structure/B14611010.png)

![Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]-](/img/structure/B14611027.png)

